molecular formula C23H25ClN8O5 B10772081 (2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide

(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide

Cat. No. B10772081
M. Wt: 528.9 g/mol
InChI Key: KXDJDMIUJGBFAV-QYUDBREXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP608,039 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of CP608,039 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

CP608,039 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, CP608,039 is used as a model compound to study the behavior of adenosine receptor agonists. Its unique structure allows researchers to explore the effects of various modifications on receptor binding and activity .

Biology

In biological research, CP608,039 is used to investigate the role of adenosine A3 receptors in cellular processes. Studies have shown that it can modulate immune responses, making it a valuable tool in immunology .

Medicine

In medicine, CP608,039 has potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders. Its selective activity on the adenosine A3 receptor makes it a promising candidate for drug development .

Industry

In the pharmaceutical industry, CP608,039 is used in the development of new drugs targeting the adenosine A3 receptor. Its well-defined activity profile and selectivity make it an ideal lead compound for further optimization.

Mechanism of Action

CP608,039 exerts its effects by selectively binding to the adenosine A3 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates intracellular signaling pathways that modulate immune responses, inflammation, and cell proliferation. The molecular targets include cyclic AMP (cAMP) and protein kinase A (PKA), which play crucial roles in the downstream effects of receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP608,039 stands out due to its high selectivity for the adenosine A3 receptor over other adenosine receptor subtypes. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its unique chemical structure allows for further modifications to improve its pharmacokinetic and pharmacodynamic properties .

properties

Molecular Formula

C23H25ClN8O5

Molecular Weight

528.9 g/mol

IUPAC Name

(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C23H25ClN8O5/c1-11-5-15(37-31-11)35-8-12-3-4-14(24)6-13(12)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1

InChI Key

KXDJDMIUJGBFAV-QYUDBREXSA-N

Isomeric SMILES

CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C(=O)NC)N)O

Canonical SMILES

CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O

Origin of Product

United States

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